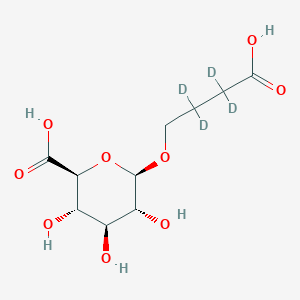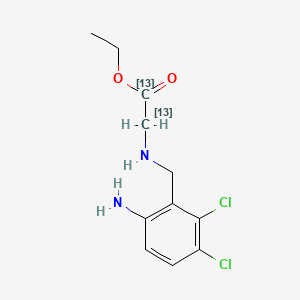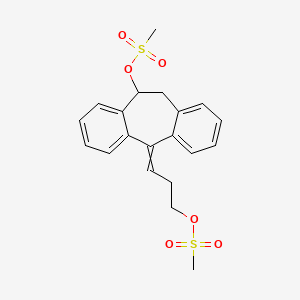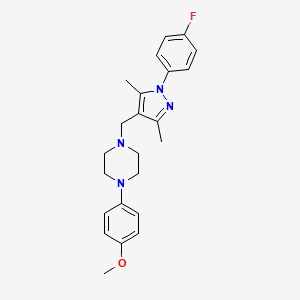
DOTA-tri(alpha-cumyl Ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOTA-tri(alpha-cumyl Ester) is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic ligand widely used in the development of metal-based imaging and therapeutic agents. This compound is known for its ability to form stable and inert complexes under physiological conditions, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DOTA-tri(alpha-cumyl Ester) typically involves the functionalization of DOTA with alpha-cumyl ester groups. One common method is the solid-phase synthesis, where DOTA is prepared from a cyclen precursor on a solid-phase support. This method allows for the site-specific introduction of DOTA into peptides, facilitating the development of DOTA-linked molecular imaging and therapy agents .
Industrial Production Methods
Industrial production of DOTA-tri(alpha-cumyl Ester) involves large-scale synthesis using similar solid-phase techniques. The process is optimized for cost-effectiveness and high purity, ensuring that the final product meets the stringent requirements for clinical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
DOTA-tri(alpha-cumyl Ester) undergoes various chemical reactions, including:
Substitution Reactions: The ester groups can be substituted with other functional groups to modify the compound’s properties.
Complexation Reactions: DOTA-tri(alpha-cumyl Ester) forms stable complexes with metal ions, which are crucial for its applications in imaging and therapy.
Common Reagents and Conditions
Common reagents used in the reactions involving DOTA-tri(alpha-cumyl Ester) include uronium or phosphonium coupling reagents for activating the carboxyl groups. The reactions are typically carried out in solvents like DMF (dimethylformamide) or DCM (dichloromethane) under mild conditions .
Major Products Formed
The major products formed from these reactions are DOTA-peptide conjugates, which are used in various imaging and therapeutic applications .
Scientific Research Applications
DOTA-tri(alpha-cumyl Ester) has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Facilitates the development of molecular imaging agents for studying biological processes.
Medicine: Employed in the synthesis of radiolabeled peptides for positron emission tomography (PET) imaging and targeted radiotherapy.
Industry: Utilized in the production of high-purity imaging agents and therapeutic compounds
Mechanism of Action
The mechanism of action of DOTA-tri(alpha-cumyl Ester) involves its ability to form stable complexes with metal ions. These complexes can then be used for imaging or therapeutic purposes. The molecular targets and pathways involved depend on the specific application, such as targeting tumor cells in cancer imaging and therapy .
Comparison with Similar Compounds
Similar Compounds
DOTA-tris(t-butyl ester): Another derivative of DOTA used in similar applications but with different ester groups.
DOTA-cyclen: A variant of DOTA with a cyclen backbone, used for similar purposes in imaging and therapy
Uniqueness
DOTA-tri(alpha-cumyl Ester) is unique due to its specific ester groups, which provide distinct properties and advantages in certain applications. For example, it offers higher stability and specificity in forming complexes with metal ions compared to other DOTA derivatives .
Properties
Molecular Formula |
C43H58N4O8 |
|---|---|
Molecular Weight |
758.9 g/mol |
IUPAC Name |
2-[4,7,10-tris[2-oxo-2-(2-phenylpropan-2-yloxy)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C43H58N4O8/c1-41(2,34-16-10-7-11-17-34)53-38(50)31-45-24-22-44(30-37(48)49)23-25-46(32-39(51)54-42(3,4)35-18-12-8-13-19-35)27-29-47(28-26-45)33-40(52)55-43(5,6)36-20-14-9-15-21-36/h7-21H,22-33H2,1-6H3,(H,48,49) |
InChI Key |
MTDPBSZDRLCVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)OC(C)(C)C3=CC=CC=C3)CC(=O)OC(C)(C)C4=CC=CC=C4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15294806.png)
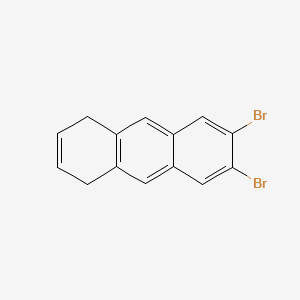
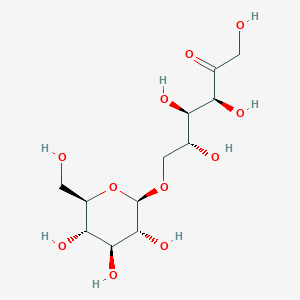
![4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine](/img/structure/B15294821.png)
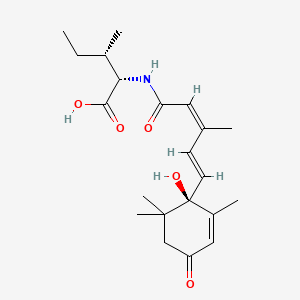
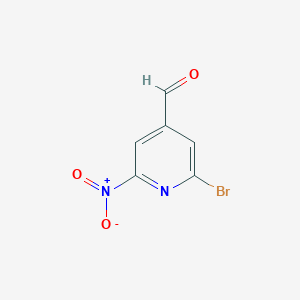
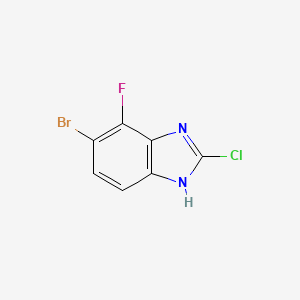
![2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine](/img/structure/B15294859.png)
